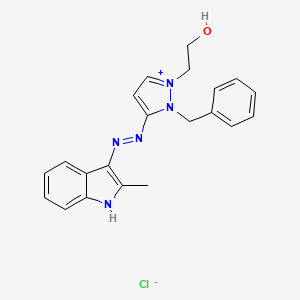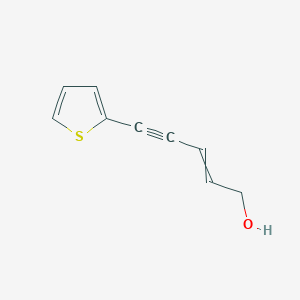![molecular formula C15H12S B14507644 Benzene, 1-methyl-4-[(phenylethynyl)thio]- CAS No. 63707-12-0](/img/structure/B14507644.png)
Benzene, 1-methyl-4-[(phenylethynyl)thio]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzene, 1-methyl-4-[(phenylethynyl)thio]- is an organic compound with a complex structure that includes a benzene ring substituted with a methyl group and a phenylethynylthio group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, 1-methyl-4-[(phenylethynyl)thio]- typically involves the reaction of 1-methyl-4-iodobenzene with phenylethynylthiol in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction conditions often include a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF) to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely follow similar synthetic routes as those used in laboratory settings. The scalability of the reaction would require optimization of reaction conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
Benzene, 1-methyl-4-[(phenylethynyl)thio]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the phenylethynylthio group to a phenylethylthio group.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like bromine or nitric acid can be used for electrophilic aromatic substitution.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Phenylethylthio derivatives.
Substitution: Various substituted benzene derivatives depending on the reagent used.
Applications De Recherche Scientifique
Benzene, 1-methyl-4-[(phenylethynyl)thio]- has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use in studying enzyme interactions due to its unique structure.
Medicine: Investigated for its potential as a pharmaceutical intermediate.
Industry: Possible applications in the development of new materials with specific chemical properties.
Mécanisme D'action
The mechanism of action of Benzene, 1-methyl-4-[(phenylethynyl)thio]- involves its interaction with various molecular targets. The phenylethynylthio group can participate in nucleophilic and electrophilic reactions, affecting the compound’s reactivity. The benzene ring provides a stable aromatic system that can undergo substitution reactions, allowing for further functionalization.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzene, 1-methyl-4-(phenylmethyl): Similar structure but lacks the ethynylthio group.
Benzene, 1-methyl-4-(phenylsulfonyl): Contains a sulfonyl group instead of an ethynylthio group.
Benzene, 1-methyl-4-(1-methylethenyl): Contains an isopropenyl group instead of an ethynylthio group.
Uniqueness
Benzene, 1-methyl-4-[(phenylethynyl)thio]- is unique due to the presence of the phenylethynylthio group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for various synthetic and research applications.
Propriétés
Numéro CAS |
63707-12-0 |
|---|---|
Formule moléculaire |
C15H12S |
Poids moléculaire |
224.32 g/mol |
Nom IUPAC |
1-methyl-4-(2-phenylethynylsulfanyl)benzene |
InChI |
InChI=1S/C15H12S/c1-13-7-9-15(10-8-13)16-12-11-14-5-3-2-4-6-14/h2-10H,1H3 |
Clé InChI |
RSPLKPNTXMARTG-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)SC#CC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-[(2-Oxo-1,2-dihydroquinolin-8-yl)oxy]pentanenitrile](/img/structure/B14507567.png)




methyl}diazenyl]aniline](/img/structure/B14507597.png)
![Trimethylsilyl 2-{[(trimethylsilyl)oxy]sulfonyl}hexanoate](/img/structure/B14507598.png)

![2-[(4-Aminobenzene-1-sulfonyl)amino]ethyl hydrogen sulfate](/img/structure/B14507626.png)




